(Trimethylsilyl)ethynyllithium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;ethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDOQHLJFOUQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)C#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9LiSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392412 | |
| Record name | (Trimethylsilyl)ethynyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54655-07-1 | |
| Record name | (Trimethylsilyl)ethynyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (trimethylsilyl)acetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution of Synthetic Utility
The journey of lithium acetylides in organic chemistry began with the understanding that the terminal proton of an alkyne could be removed by a strong base, creating a potent nucleophile. thieme-connect.dewikipedia.org The development of organolithium reagents, such as butyllithium (B86547), provided a reliable method for generating these acetylides. wikipedia.org The introduction of the trimethylsilyl (B98337) (TMS) group to the acetylene (B1199291) unit marked a significant advancement. feifanchem.com This group not only enhances the stability and solubility of the reagent in organic solvents but also serves as a protective group for the terminal alkyne. cymitquimica.comfeifanchem.comevitachem.com
Initially, the preparation of lithium acetylides could be complicated by the formation of the less reactive dilithium (B8592608) acetylide. orgsyn.org However, refined procedures, such as the slow addition of butyllithium to an excess of the corresponding alkyne at low temperatures (e.g., -78°C), have largely overcome this issue, allowing for the reproducible generation of the desired monolithiated species. orgsyn.org The ability to subsequently remove the TMS group under mild conditions, a process known as desilylation, further expanded the synthetic utility of reagents like (trimethylsilyl)ethynyllithium. chemspider.comresearchgate.netgelest.com
Significance As a Nucleophilic Reagent and Building Block
(Trimethylsilyl)ethynyllithium is a potent nucleophile due to the highly polarized carbon-lithium bond, which imparts a significant negative charge on the acetylenic carbon. cymitquimica.comfiveable.me This characteristic allows it to readily attack a wide range of electrophilic centers, making it an invaluable tool for constructing more complex molecules. wikipedia.orgfiveable.me
Its role as a building block stems from the two key reactive sites within the molecule: the nucleophilic carbon-lithium bond and the terminal alkyne that can be unmasked after the initial reaction. The trimethylsilyl (B98337) group is crucial in this regard, acting as a temporary protecting group that prevents unwanted side reactions at the terminal position of the alkyne. feifanchem.comwikipedia.org Once the desired carbon-carbon bond has been formed, the TMS group can be selectively cleaved using various reagents, such as fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or potassium carbonate in methanol, to reveal a terminal alkyne. chemspider.comresearchgate.netgelest.combeilstein-journals.org This newly exposed alkyne can then participate in a plethora of further transformations, including Sonogashira cross-coupling reactions, cycloadditions, and other metal-catalyzed processes. beilstein-journals.orggelest.com
Scope and Versatility in Carbon Carbon Bond Formation
Established Deprotonation Protocols of (Trimethylsilyl)acetylene
The most common and effective method for synthesizing this compound is through the deprotonation of its precursor, (trimethylsilyl)acetylene. This process involves the removal of the acidic acetylenic proton by a strong base. The efficiency and success of this transformation hinge on several critical parameters, including the choice of base, solvent system, and rigorous control of the reaction environment.
The selection of an appropriate base is paramount for the efficient deprotonation of (trimethylsilyl)acetylene. n-Butyllithium (n-BuLi) is widely employed for this purpose due to its strong basicity, which is sufficient to deprotonate a range of weak Brønsted acids, including terminal acetylenes. wikipedia.orgchemicalbook.com The kinetic basicity of n-BuLi can be influenced by the choice of solvent and the presence of complexing ligands. wikipedia.orgchemicalbook.com
Research using low-temperature rapid injection NMR (RINMR) has provided significant insights into the reactivity of n-BuLi aggregates. In solution, n-BuLi exists in various aggregated forms, primarily as dimers and tetramers. researchgate.net Studies have demonstrated that the n-BuLi dimer is substantially more reactive than the tetramer in the deprotonation of (trimethylsilyl)acetylene. researchgate.net At -130°C, the dimer reacts in under two seconds, whereas the tetramer's reaction is significantly slower, taking several hours. researchgate.net Essentially, the tetramer itself is considered unreactive or very slow to react at this temperature; the observed reaction proceeds via the deaggregation of the tetramer into the more reactive dimer. researchgate.net It has been estimated that the dimer is at least 40,000 times more reactive than the tetramer towards this substrate. researchgate.net
The choice of solvent and precise temperature control are critical for the successful synthesis of this compound. Ethereal solvents, particularly tetrahydrofuran (THF), are commonly used because they effectively solvate the lithium cation. wikipedia.orgchemicalbook.com This solvation polarizes the Li-C bond, accelerating the metalation process. wikipedia.org
However, the use of THF with butyllithium (B86547) is not without complications. THF can be deprotonated by n-BuLi, a process that is accelerated in the presence of additives like tetramethylethylenediamine (TMEDA). wikipedia.orgchemicalbook.com This side reaction consumes the base and can lead to ring-opening of the THF molecule. wikipedia.orgchemicalbook.com To mitigate this and other side reactions, the deprotonation is typically conducted at very low temperatures, with -78 °C being a standard condition, often achieved with a dry ice/acetone bath. wikipedia.orgchemicalbook.com
| Solvent | Typical Role/Property | Effect on this compound Synthesis/Reactivity | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | Polar aprotic; good at solvating Li⁺ ions | Favors formation and enhances nucleophilicity. wikipedia.org However, can be deprotonated by n-BuLi at higher temperatures. wikipedia.orgchemicalbook.com Used in conjunction with Ti(OiPr)₄ for certain stereoselective additions. beilstein-journals.orgnih.gov | wikipedia.orgchemicalbook.combeilstein-journals.orgnih.gov |
| Toluene (B28343) | Nonpolar | Can enhance the stability of transition states in subsequent reactions, improving diastereoselectivity and yield. beilstein-journals.orgresearchgate.net Often used with AlMe₃ as a co-catalyst. beilstein-journals.orgnih.gov | beilstein-journals.orgresearchgate.netnih.gov |
| Diethyl Ether (Et₂O) | Less polar than THF | Also used as a solvent for the deprotonation reaction; can influence reaction kinetics and product distribution differently than THF. thieme-connect.de | thieme-connect.de |
The yield and purity of this compound are highly dependent on maintaining a strictly controlled reaction environment and precise stoichiometry. tutorchase.comsparkl.me Organolithium reagents are sensitive to both moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and unwanted side reactions. evitachem.comcymitquimica.com Trace amounts of water can hydrolyze the reagent, reducing its effective concentration and impacting the yield.
Stoichiometry, the quantitative relationship between reactants and products, is fundamental to the outcome. sparkl.mebccampus.cateachy.app The relative amounts of (trimethylsilyl)acetylene and n-butyllithium must be carefully controlled. Using less-than-stoichiometric quantities of the base will result in incomplete conversion of the starting material, creating a mixture of the desired product and unreacted acetylene (B1199291). bccampus.ca Conversely, using a significant excess of n-butyllithium can lead to side reactions, such as the degradation of the THF solvent, especially if the temperature is not rigorously controlled. wikipedia.orgchemicalbook.com Therefore, accurate calculation and dispensing of reagents are critical for maximizing the theoretical yield and ensuring the purity of the final product solution. tutorchase.combccampus.ca
Solvent Effects and Reaction Temperature Control
Catalytic and Additive Strategies for Enhanced Generation and Stability
Beyond optimizing the basic deprotonation protocol, various strategies involving catalysts and additives have been developed to improve the generation, stability, and subsequent reactivity of this compound. These methods often involve the use of Lewis acids or other agents that can modify the nature of the organolithium species.
Lewis acids are frequently used as additives or co-catalysts in reactions involving this compound, particularly in asymmetric additions to electrophiles like N-sulfinylimines. beilstein-journals.orgnih.gov These additives act as electron pair acceptors, coordinating to the reactants to increase reactivity and control stereoselectivity. wikipedia.org The choice of Lewis acid is critical and is often paired with a specific solvent system to achieve the desired outcome. beilstein-journals.orgd-nb.info
Titanium(IV) isopropoxide (Ti(OiPr)₄) : This Lewis acid is known for its role in various organic transformations, including asymmetric syntheses. numberanalytics.com In reactions with this compound, Ti(OiPr)₄ is typically used in THF. beilstein-journals.orgnih.gov This combination has been shown to favor the formation of specific diastereomers, such as syn-addition products in the synthesis of N-sulfinyl propargylamines. The Lewis acid is believed to pre-coordinate with the electrophile, organizing the transition state to direct the nucleophilic attack of the lithium acetylide. nih.govd-nb.info
Trimethylaluminum (B3029685) (AlMe₃) : In contrast to Ti(OiPr)₄, AlMe₃ is a "hard" Lewis acid that is generally used in nonpolar solvents like toluene. beilstein-journals.orgresearchgate.net This combination often leads to the opposite stereochemical outcome compared to the Ti(OiPr)₄/THF system, promoting anti-selectivity in additions to chiral sulfinylimines. It is proposed that AlMe₃ forms a different six-membered, chair-like transition state that dictates the direction of the nucleophilic attack. nih.govd-nb.info In some cases, a large excess of the corresponding [(trimethylsilyl)ethynyl]dimethylaluminum, formed in situ, is used as the nucleophile. beilstein-journals.orgresearchgate.net
| Lewis Acid | Typical Solvent | Observed Effect in Asymmetric Synthesis | Reference |
|---|---|---|---|
| Ti(OiPr)₄ | THF | Promotes syn-addition selectivity in reactions with chiral N-sulfinylimines. | beilstein-journals.org |
| AlMe₃ | Toluene | Promotes anti-addition selectivity in reactions with chiral N-sulfinylimines. | beilstein-journals.org |
The stability of this compound is a key factor in its successful application. The molecule possesses inherent stability due to the electronic effects of the trimethylsilyl (B98337) (TMS) group. evitachem.comcymitquimica.com The silicon atom can stabilize the adjacent acetylide anion, making the reagent more stable than its non-silylated counterparts. This enhanced stability allows it to be used in a wider range of reactions and under less stringent conditions than some other organolithium compounds. cymitquimica.com The TMS group also increases the solubility of the reagent in organic solvents. cymitquimica.com
Furthermore, the stability of the organolithium species is influenced by the reaction conditions. As discussed, low temperatures are critical to minimize decomposition pathways. The choice of additives can also play a stabilizing role. Lewis acids, by forming complexes, can stabilize the organolithium species and improve its reactivity and selectivity in a controlled manner. wikipedia.org Freshly prepared solutions are often emphasized for critical syntheses to avoid issues arising from gradual decomposition upon storage, which can lead to reduced reactivity or an increase in side reactions.
Role of Lewis Acids as Co-catalysts (e.g., Ti(OiPr)₄, AlMe₃)
Comparative Analysis with Related Organometallic Reagents
This compound is a potent nucleophile used for introducing the trimethylsilylethynyl group in organic synthesis. Its reactivity and selectivity are often compared with other organometallic counterparts, primarily the Grignard and organoaluminum reagents. The choice of reagent can significantly influence reaction outcomes, including yield and stereoselectivity.
(Trimethylsilyl)ethynylmagnesium bromide is the Grignard reagent analogue of this compound. It is a highly effective nucleophile for creating carbon-carbon bonds.
Synthesis and Reactivity: This Grignard reagent is typically prepared from trimethylsilylacetylene (B32187) and a suitable Grignard reagent like methylmagnesium chloride or by reacting trimethylsilyl chloride with ethynylmagnesium bromide. ontosight.aiscispace.com While effective, the synthesis using ethynylmagnesium bromide has been reported to sometimes suffer from unreliable outcomes and side reactions. orgsyn.orgorgsyn.org
(Trimethylsilyl)ethynylmagnesium bromide exhibits a favorable balance of nucleophilicity and basicity, which allows for successful additions to sensitive substrates where stronger bases might cause decomposition. scispace.com For instance, in the addition to dihydroxyacetone, the magnesium acetylide provided the desired product in high yield, whereas other strong bases were less effective. scispace.com
Research Findings: In synthetic applications, (trimethylsilyl)ethynylmagnesium bromide has proven to be highly efficient. It has been successfully added to sulfinylimines to generate various N-sulfinyl propargylamines in excellent yields and with high diastereomeric excesses. researchgate.netbeilstein-journals.org Similarly, its reaction with dihydroxyacetone monomer proceeds smoothly, affording the corresponding TMS-triol in 80% yield. scispace.com
| Reaction Substrate | Product Type | Reported Yield | Reference |
|---|---|---|---|
| Sulfinylimines | N-Sulfinyl propargylamines | Excellent | researchgate.net, beilstein-journals.org |
| Dihydroxyacetone Monomer | TMS-triol | 80% | scispace.com |
The organoaluminum variant, [(trimethylsilyl)ethynyl]dimethylaluminum, serves as a milder nucleophile compared to its lithium and magnesium counterparts.
Synthesis and Reactivity: This reagent is often generated in situ for specific applications, such as the addition to chiral N-sulfinylimines. beilstein-journals.org Its reduced basicity and nucleophilicity compared to the lithium reagent can be advantageous in preventing side reactions like deprotonation of acidic protons on the substrate. beilstein-journals.org However, its lower reactivity often necessitates the use of a large excess of the reagent to drive the reaction to completion. researchgate.netbeilstein-journals.org For example, the synthesis of certain N-sulfinyl propargylamines required four equivalents of the aluminum reagent. researchgate.netbeilstein-journals.org The choice of solvent and the presence of a Lewis acid are also critical factors influencing the reaction's success and stereochemical outcome. researchgate.net
Research Findings: Research has shown that [(trimethylsilyl)ethynyl]dimethylaluminum is a viable, albeit less reactive, alternative for the synthesis of N-sulfinyl propargylamines. researchgate.net In one study, it was used as the nucleophile in the preparation of analogues of valine, phenylglycine, and tyrosine. beilstein-journals.org The stereoselectivity of additions can be influenced by the choice of the metal counterion, with aluminum reagents sometimes promoting different diastereoselectivity compared to lithium reagents.
| Reaction Substrate | Product Type | Key Reaction Condition | Reference |
|---|---|---|---|
| Sulfinylimines | N-Sulfinyl propargylamines | Large excess (4 equiv.) | researchgate.net, beilstein-journals.org |
Lithium (trimethylsilyl)acetylide is the most common synonym for this compound and refers to the same chemical entity (CAS Number: 54655-07-1). cymitquimica.comlookchem.com It is a highly reactive organolithium compound widely employed as a strong nucleophile. cymitquimica.com
Synthesis and Reactivity: It is typically prepared by the deprotonation of trimethylsilylacetylene with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). The resulting reagent is often used as a solution in THF. As a "hard" nucleophile, it reacts efficiently with a variety of electrophiles, including aldehydes, ketones, and imines. researchgate.net
Research Findings: In the asymmetric synthesis of N-sulfinyl propargylamines, the addition of this compound to chiral N-sulfinylimines proceeds in high yields to afford the desired products. researchgate.netbeilstein-journals.org Its high reactivity makes it a primary choice for many transformations, though its strong basicity can sometimes lead to side reactions, such as the deprotonation of acidic protons, if not carefully controlled. beilstein-journals.orgd-nb.info For instance, in the synthesis of a phenylalanine analogue, deprotonation was observed as a competing reaction. beilstein-journals.orgd-nb.info The choice of solvent can enhance the stability of the transition state and improve both the yield and the diastereomeric ratio of the product. beilstein-journals.org
| Property | Description | Reference |
|---|---|---|
| Synonyms | This compound, Lithio(trimethylsilyl)acetylene | americanelements.com, lookchem.com |
| CAS Number | 54655-07-1 | cymitquimica.com, |
| Typical Preparation | Reaction of trimethylsilylacetylene with n-butyllithium in THF | , |
| Reactivity | Strongly nucleophilic and basic | cymitquimica.com |
Fundamental Nucleophilic Attack Pathways on Electrophilic Centers
The core reactivity of this compound stems from the nucleophilic character of the lithium acetylide, which readily attacks a wide range of electrophilic centers. This fundamental reactivity allows for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. Common electrophiles that react with this compound include carbonyl compounds (aldehydes and ketones) and epoxides. The reaction with carbonyls yields propargylic alcohol derivatives, while the reaction with epoxides results in the formation of homopropargylic alcohols.
The mechanism of these reactions involves the nucleophilic addition of the acetylide to the electrophilic carbon atom. In the case of carbonyl compounds, the acetylide attacks the carbonyl carbon, leading to the formation of a lithium alkoxide intermediate, which upon aqueous workup, affords the corresponding propargylic alcohol. organic-chemistry.org Similarly, in the reaction with epoxides, the acetylide attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a lithium alkoxide, which is subsequently protonated to give the homopropargylic alcohol.
Electronic and Steric Influence of the Trimethylsilyl Group on Acetylide Anion Stability and Reactivity
The trimethylsilyl (TMS) group plays a dual role in modulating the stability and reactivity of the adjacent acetylide anion. nih.govthieme-connect.com Electronically, the silicon atom can engage in pπ-dπ back-bonding with the acetylenic π-system, which helps to stabilize the negative charge on the acetylide carbon. scispace.com This stabilization makes the lithium acetylide less basic and more selective compared to its non-silylated counterpart.
Elucidation of Reaction Mechanisms in Key Transformations
Stereoselective Addition Mechanisms
The addition of this compound to chiral electrophiles, such as N-sulfinylimines, provides a powerful method for the asymmetric synthesis of propargylamines. researchgate.netbeilstein-journals.orgnih.gov The stereochemical outcome of these reactions is often controlled by the formation of a cyclic, six-membered, chair-like transition state. nih.gov In the case of N-sulfinylimines derived from Ellman's chiral sulfinamide, the organometallic reagent precoordinates to the aldimine, leading to a preferred re-face attack of the nucleophile on (S)-configured N-sulfinylimines. nih.gov This results in the formation of amines with the same configuration as proteinogenic (S)-configured amino acids. nih.gov The diastereoselectivity of the addition is influenced by the size of the substituent on the imine, with larger groups generally leading to higher diastereomeric excesses. nih.gov
The choice of solvent and the presence of Lewis acids can also significantly impact the stereoselectivity of the addition. Nonpolar solvents like toluene and the use of hard Lewis acids such as trimethylaluminum (AlMe3) have been shown to enhance the diastereomeric ratio and the reaction yield. beilstein-journals.orgnih.gov However, the use of certain Lewis acids like boron trifluoride (BF3) can lead to products with an inverted configuration at the newly formed chiral center. nih.gov
Intramolecular Processes and Rearrangement Pathways
The trimethylsilyl group in the adducts of this compound can be readily removed under various conditions to unveil a terminal alkyne. This deprotection, or desilylation, is a crucial step in many synthetic sequences. nih.govgelest.com The most common methods for TMS cleavage involve treatment with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or bases like potassium carbonate in methanol. nih.govgelest.com
The mechanism of fluoride-mediated desilylation involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate. researchgate.netreddit.com This intermediate is unstable and readily fragments to release the terminal alkyne and trimethylsilyl fluoride. The high affinity of silicon for fluoride provides a strong thermodynamic driving force for this reaction.
Base-catalyzed desilylation, typically with potassium carbonate in methanol, is another widely used method. nih.govreddit.comcore.ac.uk The mechanism is thought to involve the attack of a methoxide (B1231860) ion on the silicon atom, forming a pentacoordinate intermediate that subsequently breaks down to give the terminal alkyne, methanol, and a silicate (B1173343) species. reddit.com The selectivity of desilylation can be controlled by the choice of reagents and reaction conditions. For instance, the TMS group can be selectively cleaved in the presence of more sterically hindered silyl (B83357) groups like triisopropylsilyl (TIPS). nih.govgelest.com
Under basic conditions, the propargylamine (B41283) adducts derived from the reaction of this compound with imines can undergo rearrangement to form α,β-unsaturated imines. beilstein-journals.org This rearrangement is particularly facile when the Cα-position of the propargylamine bears an electron-withdrawing substituent. beilstein-journals.org
The proposed mechanism for this rearrangement involves the deprotonation at the Cα-position by a base, such as the fluoride ion from TBAF used for desilylation. beilstein-journals.org This deprotonation induces a rearrangement of the alkyne to an allene (B1206475) intermediate, which then further rearranges to the thermodynamically more stable α,β-unsaturated imine. beilstein-journals.org The choice of base is therefore critical in controlling the outcome of reactions involving these propargylamine adducts, as a strong base can promote this undesired rearrangement. beilstein-journals.org
TMS Cleavage Mechanisms
Radical Clock Experiments and Mechanistic Probes
Mechanistic probes, particularly radical clock experiments, are instrumental in elucidating reaction pathways by distinguishing between radical and ionic or concerted mechanisms. illinois.eduwikipedia.org A radical clock is a compound that undergoes a unimolecular reaction, such as a ring-opening or cyclization, at a known rate. wikipedia.org If a reactive intermediate in a separate, competing reaction is a radical, it can be trapped before or after this rearrangement, and the ratio of the resulting products allows for the calculation of the unknown reaction rate. wikipedia.org
A review of scientific literature indicates a notable absence of studies utilizing radical clock experiments to investigate the fundamental reactivity of the carbon-lithium bond in this compound. This suggests that its primary reaction modes, such as nucleophilic addition to carbonyls and imines, are widely considered to proceed via non-radical pathways. The mechanistic investigations found in the literature for this reagent tend to focus on stereoselectivity and the influence of additives and solvents, which points toward the involvement of highly ordered, ionic, or concerted transition states rather than free-radical intermediates. beilstein-journals.orgd-nb.info For instance, in reactions with N-sulfinylimines, mechanistic discussions center on chelation control and cyclic transition states to explain the observed diastereoselectivity, a focus that is inconsistent with a free-radical mechanism. d-nb.info While radical clock experiments have been used to confirm the presence of radical intermediates in various organometallic reactions, their application to this compound has not been a reported area of investigation. researchgate.net
Transition State Analysis and Reaction Coordinate Studies
The stereochemical outcomes of reactions involving this compound, particularly its addition to chiral electrophiles, are rationalized through detailed transition state analysis. A well-studied example is the addition of this compound to chiral N-sulfinylimines. d-nb.info
The high diastereoselectivity of this addition is explained by a proposed cyclic, six-membered, chair-like transition state. d-nb.info This model posits that the lithium acetylide pre-coordinates to the sulfinyl oxygen and the imine nitrogen, forming a rigid structure that dictates the trajectory of the nucleophilic attack. This chelation-controlled model accounts for the preferred facial attack on the imine, leading to the observed high diastereomeric ratios in the resulting propargylamines. d-nb.info
The stability of this transition state, and consequently the reaction's yield and stereoselectivity, is significantly influenced by several factors, including the solvent and the presence of Lewis acids. beilstein-journals.orgresearchgate.net Nonpolar solvents are reported to enhance the stability of the transition state, which can improve the diastereomeric ratio and the reactivity of the nucleophile. beilstein-journals.org Lewis acids, such as trimethylaluminum (AlMe3) or titanium(IV) isopropoxide (Ti(OiPr)4), are often used to promote the reaction, though their role can be complex and has been a subject of discussion. beilstein-journals.orgresearchgate.net
In some cases, the Lewis acid can lead to side reactions. For example, during the addition to certain N-sulfinylimines in the presence of AlMe3, a competing ligand transfer from the Lewis acid to the imine can occur. beilstein-journals.orgd-nb.info Two possible transition states, TI and TII, have been suggested for this methyl transfer process. The TII transition state, involving only one equivalent of AlMe3, is considered more probable based on the observed stoichiometry of the reaction. beilstein-journals.org
The table below summarizes the influence of various reaction parameters on the addition of this compound to N-sulfinylimines, reflecting the practical consequences of transition state stability.
| Parameter | Condition/Reagent | Observed Effect | Source(s) |
| Lewis Acid | Ti(OiPr)₄ | Promotes addition to imine | beilstein-journals.orgd-nb.info |
| AlMe₃ | Promotes addition; can cause side reactions (ligand transfer) | beilstein-journals.orgd-nb.info | |
| None | Reaction proceeds, but may require more reactive substrates | beilstein-journals.org | |
| Solvent | Toluene | Enhances diastereomeric ratio and yield | beilstein-journals.orgd-nb.info |
| Tetrahydrofuran (THF) | Common solvent for the reaction | beilstein-journals.orgd-nb.info | |
| Dichloromethane (DCM) | Less effective than nonpolar solvents like toluene | beilstein-journals.org | |
| Temperature | -78 °C | Standard temperature to control reactivity and selectivity | beilstein-journals.orgd-nb.info |
Applications in Advanced Organic Synthesis and Materials Science
Stereoselective Synthesis Using (Trimethylsilyl)ethynyllithium
The controlled introduction of stereocenters is a cornerstone of contemporary organic synthesis. This compound excels in this area, particularly through its reactions with chiral electrophiles, enabling the construction of specific stereoisomers.
A highly effective strategy for asymmetric synthesis involves the addition of this compound to chiral N-sulfinylimines. This reaction provides a reliable pathway to chiral propargylamines, which are valuable intermediates for synthesizing amino acids and other biologically active compounds. nih.govd-nb.inforsc.org The stereochemical outcome of the addition is controlled by the chiral sulfinyl group, which directs the approach of the nucleophile.
The synthesis of N-sulfinyl propargylamines is a well-established process that typically begins with the condensation of an aldehyde with a chiral sulfinamide, most commonly Ellman's chiral sulfinamide (tert-butyl sulfinamide), to generate a chiral N-sulfinylimine. d-nb.inforesearchgate.netgrafiati.combeilstein-journals.org This imine is then treated with this compound. The lithium acetylide adds to the carbon-nitrogen double bond in a highly diastereoselective manner, creating a new chiral center. nih.govbeilstein-journals.org The initial product is a TMS-protected N-sulfinyl propargylamine (B41283). The trimethylsilyl (B98337) (TMS) group can subsequently be removed under mild conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the terminal alkyne, the N-sulfinyl propargylamine, often in high yields and with excellent diastereomeric purity. nih.govresearchgate.net
This two-step sequence (addition followed by desilylation) provides access to a diverse array of N-sulfinyl propargylamines bearing side chains that mimic those of natural amino acids. d-nb.inforesearchgate.net
Interactive Table 1: Diastereoselective Addition of this compound to N-Sulfinylimines
| Aldehyde Substituent (R) | Lewis Acid | Solvent | Yield (over 2 steps) (%) | Diastereomeric Ratio (dr) | Source(s) |
|---|---|---|---|---|---|
| Methyl (Alanine analogue) | Ti(OiPr)₄ | THF | 65 | >99:1 | d-nb.info |
| Isopropyl (Valine analogue) | AlMe₃ | Toluene (B28343) | 82 | >99:1 | d-nb.info |
| Isobutyl (Leucine analogue) | Ti(OiPr)₄ | THF | 73 | >99:1 | d-nb.info |
| Cyclohexyl | Ti(OiPr)₄ | THF | 84 | >99:1 | d-nb.info |
| tert-Butyl | Ti(OiPr)₄ | THF | 34 | >99:1 | d-nb.info |
The structural features of the N-sulfinylimine substrate significantly influence the efficiency and stereoselectivity of the addition reaction. The size of the substituent (R group) on the imine has a direct correlation with the reaction's outcome. d-nb.info
Steric Effects : An increase in the steric bulk of the substituent generally leads to higher diastereomeric excesses. d-nb.info For instance, the diastereoselectivity improves when moving from a smaller substituent like in an alanine (B10760859) analogue to larger ones like in leucine (B10760876) or cyclohexylglycine analogues. d-nb.info However, excessively bulky groups, such as a tert-butyl substituent, can sterically hinder the approach of the nucleophile, leading to a noticeable decrease in the reaction yield. d-nb.info
Electronic Effects : The electronic nature of the substituents is also critical. Electron-withdrawing groups in the α-position of the imine can increase the acidity of the α-protons. This can lead to a competing deprotonation reaction by the basic this compound reagent, which forms an azaenolate and regenerates the starting imine upon workup, thereby lowering the yield of the desired addition product. nih.govd-nb.info For example, the synthesis of a phenylalanine analogue (where the substituent is benzyl) resulted in a low yield (12%) because deprotonation was the major competing pathway. d-nb.info In some cases, electron-withdrawing groups can even facilitate a base-induced rearrangement of the resulting propargylamine product into an α,β-unsaturated imine. researchgate.netscience.gov
Interactive Table 2: Influence of Substituent (R) on Reaction with this compound
| Substituent (R) | Key Effect | Yield (%) | Diastereomeric Ratio (dr) | Observation | Source(s) |
|---|---|---|---|---|---|
| Methyl | Small steric bulk | 65 | >99:1 | Good yield and excellent selectivity. | d-nb.info |
| tert-Butyl | Large steric bulk | 34 | >99:1 | Steric hindrance reduces yield. | d-nb.info |
The choice of solvent and the use of a Lewis acid are critical parameters that must be optimized to achieve high yields and diastereoselectivity. nih.govresearchgate.net
Lewis Acids : N-sulfinylaldimines are often unreactive electrophiles, necessitating activation by a Lewis acid. nih.govresearchgate.net Hard Lewis acids are generally recommended for this purpose. nih.govresearchgate.net The effectiveness of various Lewis acids has been ranked as follows: AlMe₃ > Ti(OiPr)₄ > BF₃·OEt₂ > MgBr₂. nih.gov While trimethylaluminum (B3029685) (AlMe₃) can significantly increase yields, its use is sometimes avoided due to the potential for side reactions, such as methylation of the imine. nih.govresearchgate.net Boron trifluoride etherate (BF₃·OEt₂) has been reported to occasionally yield products with an inverted configuration at the newly formed stereocenter. nih.govresearchgate.net Therefore, a careful selection of the Lewis acid is crucial for controlling the reaction outcome. rsc.org
Interactive Table 3: Effect of Solvent and Lewis Acid on Addition to N-(benzylidene)-tert-butanesulfinamide
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Source(s) |
|---|---|---|---|---|---|
| Ti(OiPr)₄ | THF | -78 to rt | 12 | >99:1 | d-nb.info |
| AlMe₃ | Toluene | -78 to rt | N/A | High | nih.govd-nb.info |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | High | High (potential for inversion) | nih.govresearchgate.netorganic-chemistry.org |
The high degree of stereocontrol in the addition of this compound to sulfinylimines is fundamentally due to the action of the chiral sulfinyl group, which functions as a robust chiral auxiliary. d-nb.infobeilstein-journals.org Ellman's chiral sulfinamide (tert-butyl sulfinamide) is the most widely used auxiliary for this purpose. researchgate.netgrafiati.combeilstein-journals.org
The diastereoselectivity is explained by the formation of a rigid, six-membered, chair-like transition state. nih.govd-nb.info In this model, the lithium cation of the acetylide reagent coordinates to both the nitrogen and oxygen atoms of the N-sulfinyl group. This chelation model fixes the conformation of the imine and directs the bulky (trimethylsilyl)ethynyl nucleophile to attack from a specific face of the imine double bond. nih.govd-nb.info For an (S)-configured sulfinylimine, this results in a preferential re-face attack, consistently leading to the formation of a new stereocenter with a predictable (S)-configuration. nih.govd-nb.info This reliable stereochemical outcome has been confirmed by X-ray crystallography of numerous resulting propargylamine products. d-nb.info The predictability and high fidelity of this stereochemical control make it a powerful tool for the asymmetric synthesis of chiral amines and their derivatives. beilstein-journals.org
Diastereoselective Addition to Chiral Sulfinylimines
Impact of Substituent Effects on Stereoselectivity
Synthesis of Heterocyclic Compounds
The propargylamine products synthesized via the addition of this compound are versatile precursors for the construction of various heterocyclic systems. researchgate.nethighfine.com The terminal alkyne functionality is particularly well-suited for participating in a range of cyclization reactions.
A prominent application is in [3+2] cycloaddition reactions, such as the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), also known as "click chemistry." d-nb.info When the propargylamine product bears an azide (B81097) group within its structure, it can undergo an intramolecular Huisgen cycloaddition to form fused triazole ring systems under surprisingly mild conditions. nih.govresearchgate.net
Furthermore, the alkyne moiety can participate in other important transformations for building cyclic molecules. These include the Pauson-Khand reaction to form cyclopentenones and Diels-Alder reactions, which provide access to six-membered rings. researchgate.net The ability to generate these functionalized propargylamines with high stereochemical purity allows for the synthesis of complex, enantiomerically enriched heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. highfine.combeilstein-journals.org
Construction of Ynone Precursors for Complex Architectures
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
This compound is instrumental in the synthesis of molecules with potential therapeutic applications, including peptidomimetics, amino acid surrogates, and inhibitors of viral proteins.
Peptidomimetics and Amino Acid Surrogates Synthesis
This compound is a key reagent in the asymmetric synthesis of N-sulfinyl propargylamines, which serve as valuable amino acid surrogates in peptidomimetics. d-nb.inforesearchgate.netnih.gov The amide bond in peptides can be replaced by a bioisosteric triazole moiety, and propargylamines are precursors to these structures. d-nb.inforesearchgate.netnih.gov
The synthesis involves the condensation of various aldehydes with Ellman's chiral sulfinamide to produce chiral N-sulfinylimines. d-nb.inforesearchgate.netnih.govbeilstein-journals.org These imines are then reacted with this compound to yield diastereomerically pure N-sulfinyl propargylamines. d-nb.inforesearchgate.netnih.govbeilstein-journals.org The diverse functional groups that can be incorporated into the propargylic position mimic the side chains of natural amino acids. d-nb.inforesearchgate.netnih.gov While propargylamines with simple alkyl or cycloalkyl substituents can be made directly, those with polar functional groups require the use of suitable protecting groups. d-nb.inforesearchgate.netnih.gov
Building Blocks for Potential Pharmaceutical Agents
The ability of this compound to introduce a protected ethynyl (B1212043) group makes it a valuable building block in the synthesis of potential pharmaceutical agents. The resulting alkynes can be further elaborated into more complex structures. For example, it is used in the synthesis of N-sulfonyl ketimines, which are precursors to various amino acid derivatives with potential applications in medicinal chemistry. Furthermore, β-CF3-1,3-enynes, which can be synthesized using related methodologies, are versatile fluorine-containing building blocks for creating biologically relevant O-, N-, and S-heterocycles, and other complex molecules. mdpi.com
Application in Inhibitor Development (e.g., Hepatitis C NS5A Inhibitors)
This compound has been employed in the synthesis of diarylacetylenes, which have been investigated as candidates for Hepatitis C NS5A inhibitors. The NS5A protein is a crucial, non-enzymatic component of the viral replication complex and a validated target for antiviral therapy. nih.govnatap.orgplos.orgnih.gov Small molecule inhibitors of NS5A have shown potent antiviral activity. natap.orgnih.gov The synthesis of these complex inhibitors often involves the coupling of various aromatic and heterocyclic fragments, where the introduction of an acetylene (B1199291) linker via reagents like this compound can be a key step.
Synthesis of Neuroprotective Agents (e.g., Pyrrolidine (B122466) Derivatives)
This compound serves as a fundamental C2 building block for the construction of complex organic molecules, including those with potential neuroprotective activity. While direct, single-step syntheses of known neuroprotective drugs using this reagent are uncommon, its value lies in the introduction of a versatile ethynyl group that can be elaborated into more complex functional scaffolds, such as the pyrrolidine ring. The pyrrolidine moiety is a core structure in numerous natural and synthetic compounds exhibiting a range of biological activities, including neuroprotection. nih.govmdpi.com
The synthetic strategy often involves the nucleophilic addition of this compound to an electrophilic precursor, such as a lactam or an imine. The resulting propargylamine or related intermediate, bearing the stable trimethylsilyl group, can then undergo a series of transformations. For instance, the alkyne can be functionalized to create substrates suitable for stereocontrolled cyclization reactions to form highly substituted pyrrolidine derivatives. researchgate.net Research has demonstrated the cyclization of imines carrying a 2-(thiomethyl)-3-trimethylsilyl-1-propenyl group—a terminator that can be derived from a (trimethylsilyl)ethynyl precursor—to afford functionalized pyrrolidines with high stereocontrol. researchgate.net This multi-step approach allows for the controlled assembly of the pyrrolidine core, a key feature in compounds designed to interact with biological targets in the central nervous system. nih.gov
Access to C-Aryl Glycosides
C-Aryl glycosides are a significant class of natural products and pharmaceutical candidates where a carbon-carbon bond connects the sugar moiety to an aromatic ring. nih.gov This linkage provides enhanced stability against enzymatic and chemical hydrolysis compared to their O- or N-glycoside counterparts, making them attractive for drug development. nih.gov The synthesis of these complex molecules, however, presents considerable challenges, particularly in controlling the stereochemistry at the anomeric center. nih.govnih.gov
This compound provides a powerful tool for the stereoselective synthesis of C-aryl glycosides. A key strategy involves the nucleophilic addition of this compound to a protected sugar lactone, such as tetra-O-benzyl-D-glucono-1,5-lactone. utexas.edu This reaction yields a hemiacetal intermediate containing a C-ethynyl group at the anomeric position. This intermediate can then be further elaborated. For example, after acetylation of the hydroxyl group, subsequent reactions can lead to the formation of complex spirocyclic C-aryl glycoside cores, which are present in a number of biologically active natural products. utexas.edu This approach highlights the utility of this compound in establishing the crucial C-C bond at the anomeric position early in the synthetic sequence.
Cross-Coupling and Annulation Reactions Involving the Ethynyl Moiety
The (trimethylsilyl)ethynyl group, installed using its lithiated precursor, is a versatile functional handle for a wide array of subsequent transformations, most notably in transition metal-catalyzed cross-coupling and annulation reactions.
Palladium-Catalyzed Sonogashira Coupling Derivatives
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, specifically linking a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In this context, (trimethylsilyl)acetylene, readily prepared from this compound, is a widely used reagent. beilstein-journals.orgwikipedia.org The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its homocoupling (Glaser coupling) and allowing for selective reaction at the C-H bond. wikipedia.org
The reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst and an amine base. nih.gov A variety of palladium catalysts, such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, have proven effective. researchgate.netmdpi.com The use of the TMS-protected alkyne allows for the synthesis of 1-aryl-2-(trimethylsilyl)acetylenes, which are stable intermediates. researchgate.net These intermediates can be isolated and subsequently used in further reactions. The TMS group can be easily removed using fluoride reagents like tetrabutylammonium fluoride (TBAF) or basic conditions to reveal the terminal alkyne, which can then participate in a second, different Sonogashira coupling, enabling the synthesis of unsymmetrical diarylacetylenes. wikipedia.org Microwave irradiation has been shown to significantly accelerate these coupling reactions, often leading to higher yields in shorter reaction times. researchgate.net
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Aryl Iodides/Bromides | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Acetonitrile | Microwave irradiation significantly shortens reaction times and improves yields. | researchgate.net |
| Aryl Iodides | Pd-BOX Complex | Diisopropylethylamine | DMF | Highly effective copper-free system for coupling with silyl (B83357) acetylenes. | pearson.com |
| (Het)aroyl Chlorides | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Toluene/THF | Efficient synthesis of ynones (alkynyl ketones). TIPS-acetylene can give higher yields than TMS-acetylene. | mdpi.com |
| Aryl Iodides/Bromides | Nanosized MCM-41-Pd / CuI / PPh₃ | Triethylamine | Toluene | Heterogeneous, recyclable catalyst with high efficiency at low palladium loadings (0.01 mol%). | nih.gov |
Copper-Catalyzed Cycloaddition Reactions (indirect applications through derived intermediates)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of "click chemistry," a reaction that forms 1,4-disubstituted 1,2,3-triazoles with exceptional efficiency and regioselectivity. This compound plays a crucial indirect role in this chemistry. The reaction requires a terminal alkyne, and the TMS-protected alkyne serves as a stable precursor.
The typical strategy involves two distinct stages. First, the (trimethylsilyl)ethynyl group is introduced into a molecule of interest, often via a Sonogashira coupling or by nucleophilic addition of this compound to an electrophile. In the second stage, the TMS group is cleaved under mild conditions (e.g., using a fluoride source or base) to generate the reactive terminal alkyne in situ. nih.gov This newly unmasked alkyne can then directly participate in the CuAAC reaction with an organic azide in the presence of a copper(I) catalyst. This one-pot, multi-step sequence, combining Sonogashira coupling, desilylation, and cycloaddition, provides a powerful and convergent route to complex triazole-containing molecules from simple precursors. nih.gov This method avoids the isolation of potentially unstable terminal alkynes while leveraging the stability and convenient handling of their silylated derivatives.
Ene-yne Metathesis Strategies
Enyne metathesis is a powerful, transition metal-catalyzed reaction that reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene. organic-chemistry.org This transformation can be performed intramolecularly, in a ring-closing enyne metathesis (RCEYM), to construct cyclic and polycyclic systems. chim.it
This compound is used to synthesize the necessary enyne precursors, which contain both a double bond and a (trimethylsilyl)ethynyl moiety within the same molecule. The presence of the TMS group can influence the reactivity and outcome of the metathesis reaction. nih.gov While some studies have noted that silylated alkynes can be less reactive in RCEYM compared to their terminal counterparts, leading to lower yields in some cases, they are still valuable substrates for building complex molecular architectures. beilstein-journals.orgbeilstein-journals.org The reaction, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), proceeds through a vinylcarbene intermediate to form a conjugated diene system, which is a versatile functional group for further transformations like Diels-Alder reactions. organic-chemistry.orgbeilstein-journals.org
Hydroboration Reactions and Boron-Containing Reagents
The hydroboration of alkynes is a fundamental reaction that adds a hydrogen-boron bond across a triple bond, leading to the formation of alkenylboranes (vinylboranes). When applied to (trimethylsilyl)ethyne, the reaction produces valuable bifunctional intermediates containing both silicon and boron on a vinyl scaffold. The regioselectivity of the addition—i.e., whether the boron atom adds to the carbon adjacent to the silyl group (α-addition) or the terminal carbon (β-addition)—is highly dependent on the steric properties of the borane (B79455) reagent used. rsc.orgcapes.gov.br
With sterically bulky dialkylboranes, such as dicyclohexylborane (B74569) or disiamylborane, the boron atom preferentially adds to the terminal carbon (β-position) to minimize steric hindrance, yielding (E)-[2-(trimethylsilyl)ethenyl]dialkylborane as the major product. rsc.orglibretexts.org Conversely, less bulky boranes can lead to a higher proportion of the regioisomer where the boron is attached to the silyl-bearing carbon (α-position). rsc.org These resulting vinylsilane-vinylborane adducts are exceptionally useful synthetic intermediates, as the C-B and C-Si bonds can be selectively and stereospecifically transformed into a variety of other functional groups.
| Borane Reagent | Major Regioisomer Product | Key Characteristic | Reference |
|---|---|---|---|
| Bulky Dialkylboranes (e.g., Disiamylborane) | (E)-[2-(Trimethylsilyl)ethenyl]dialkylborane (β-addition) | Steric control directs boron to the terminal carbon. | rsc.orglibretexts.org |
| Less Bulky Dialkylboranes | Mixture, with increased [1-(Trimethylsilyl)ethenyl]dialkylborane (α-addition) | Reduced steric hindrance allows for competitive addition at the internal carbon. | rsc.orgcapes.gov.br |
| Catecholborane | (E)-2-(1,3,2-Benzodioxaborol-2-yl)-1-(trimethylsilyl)ethene | Requires a catalyst (e.g., Rhodium complex) for efficient reaction. | uwo.ca |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | (E)-9-[2-(Trimethylsilyl)vinyl]-9-borabicyclo[3.3.1]nonane (β-addition) | Excellent regioselectivity for anti-Markovnikov addition. | masterorganicchemistry.com |
Kumada Cross-Coupling in Extended Pi-Systems Synthesis
The Kumada cross-coupling reaction, first reported in 1972, represents a foundational method for carbon-carbon bond formation, traditionally involving the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This reaction is a powerful tool in organic synthesis, particularly for creating unsymmetrical biaryls and other conjugated systems. organic-chemistry.org While the classic Kumada coupling employs organomagnesium (Grignard) reagents, its principles can be extended to other organometallic reagents, including organolithiums like this compound, often through in-situ transmetalation or via modified catalytic protocols.
The synthesis of extended π-conjugated systems—molecules with alternating single and multiple bonds that allow for electron delocalization—is crucial for the development of advanced electronic and photonic materials. researchgate.net Cross-coupling reactions are instrumental in constructing these systems by linking aromatic or vinylic building blocks. researchgate.netarkat-usa.org In this context, this compound serves as a valuable source of a protected ethynyl moiety. The reaction introduces a carbon-carbon triple bond, a key structural element that enforces linearity and facilitates π-conjugation within the target molecule.
The general catalytic cycle for a Kumada-type coupling involves three main steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halide bond of the organic halide (Ar-X), forming an organometal(II) complex. wikipedia.org
Transmetalation: The organometallic reagent (in this case, derived from this compound) transfers its organic group to the metal center, displacing the halide and forming a diorganometal(II) complex.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product (Ar-C≡C-TMS) and regenerating the low-valent metal catalyst, which re-enters the catalytic cycle. wikipedia.org
The use of this compound in this manner allows for the stepwise and controlled construction of complex ethynyl-bridged aromatic and polycyclic aromatic structures, which are precursors to advanced materials with tailored electronic properties. researchgate.net
| Component | Role in Kumada-Type Coupling | Example |
| Organometallic Reagent | Nucleophilic carbon source | This compound |
| Organic Halide | Electrophilic partner | Aryl iodide, Aryl bromide |
| Catalyst | Facilitates C-C bond formation | Ni or Pd complexes wikipedia.org |
| Resulting Bond | Forms the core of the extended system | Aryl-Alkyne (Ar-C≡C) |
Functionalization and Derivatization Strategies
Derivatization for Enhanced Analytical Accessibility (e.g., Alcohols, Phenols, Carboxylic Acids)
Derivatization is a chemical modification technique used to convert an analyte into a form that is easier to analyze, typically by gas chromatography (GC). sigmaaldrich.com The process aims to increase the volatility, thermal stability, and detectability of compounds that are otherwise difficult to analyze due to polar functional groups like alcohols, phenols, and carboxylic acids. obrnutafaza.hr While this compound is a reagent rather than a typical analyte, it is instrumental in synthesizing molecules that can be readily analyzed after derivatization, or in introducing a "tag" that simplifies analysis.
This compound reacts efficiently with various electrophiles, such as aldehydes and ketones, to introduce the (trimethylsilyl)ethynyl group and simultaneously generate a new functional group, most commonly an alcohol. This reaction, an asymmetric addition, can be used to synthesize chiral propargyl alcohols. researchgate.net The resulting secondary or tertiary alcohol is a polar functional group. For GC analysis, this hydroxyl group is often derivatized, for instance, through silylation. sigmaaldrich.comobrnutafaza.hr Silylation replaces the active hydrogen of the alcohol with a nonpolar trimethylsilyl (TMS) group, creating a TMS ether which is more volatile and thermally stable. obrnutafaza.hrtcichemicals.comgcms.cz
This two-step process—reaction with this compound followed by derivatization of the newly formed alcohol—provides a robust method for synthesizing and subsequently analyzing complex organic molecules. The initial reagent introduces a rigid alkyne-TMS tag, and the subsequent derivatization makes the product amenable to standard analytical techniques like GC-MS.
| Electrophile | Reagent | Initial Product | Derivatization Purpose |
| Aldehyde (R-CHO) | This compound | Secondary Propargyl Alcohol | Increase volatility for GC analysis |
| Ketone (R-CO-R') | This compound | Tertiary Propargyl Alcohol | Improve thermal stability |
| Epoxide | This compound | β-Hydroxy Alkyne | Enhance detector response |
Applications in Materials Science
Synthesis of Conductive Carbon-Nitrogen Materials
This compound is a key reactant in the synthesis of novel conductive materials. lookchem.com Specifically, it is used to create conductive, anisotropic carbon-nitrogen (C-N) materials through its reaction with halotriazines. lookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com Triazines are nitrogen-containing heterocyclic compounds. When substituted with halogens (e.g., chloro- or bromotriazines), they become suitable electrophilic partners for the nucleophilic lithium acetylide.
The reaction involves the substitution of the halogen atoms on the triazine ring with the (trimethylsilyl)ethynyl group. This process builds a network structure rich in both carbon-carbon triple bonds and nitrogen atoms. The resulting material exhibits electrical conductivity due to the extended π-conjugation facilitated by the ethynyl linkages and the electronic influence of the nitrogen atoms in the triazine core. The term "anisotropic" indicates that the material's properties, such as electrical conductivity, are directionally dependent, a desirable feature for applications in specialized electronic devices and sensors. lookchem.com
| Reactant 1 | Reactant 2 | Product Class | Key Properties |
| This compound | Halotriazine | Carbon-Nitrogen Material | Conductive, Anisotropic lookchem.comlookchem.com |
Preparation of Conjugated Poly(aryleneethynylene)s and other Polymeric Architectures
Poly(aryleneethynylene)s (PAEs) are a significant class of conjugated polymers characterized by a backbone of alternating aromatic rings and carbon-carbon triple bonds. nih.gov These materials are investigated for a wide range of applications, including electronics and sensors, due to their unique optical and electronic properties. nih.gov The synthesis of PAEs often relies on transition metal-catalyzed cross-coupling reactions, such as the Sonogashira or Kumada couplings, to polymerize dihaloaromatic monomers with diethynyl monomers. researchgate.netrsc.org
This compound is an excellent reagent for introducing the required protected ethynyl functionality onto aromatic rings to create the necessary monomers. The synthesis strategy typically involves:
Monomer Synthesis: Reacting a dihaloaromatic compound with two equivalents of this compound in a cross-coupling reaction to form a bis[(trimethylsilyl)ethynyl]arene monomer. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions.
Deprotection: Removing the TMS groups using a mild base (like potassium carbonate) or a fluoride source to yield the terminal di-alkyne monomer.
Polymerization: Polymerizing the di-alkyne monomer with a dihaloaromatic monomer via a cross-coupling reaction to construct the final poly(aryleneethynylene) chain. nih.gov
This modular approach allows for the creation of a wide variety of PAEs and other complex polymeric architectures with precisely controlled structures and properties. rsc.org
| Synthesis Step | Description | Purpose |
| 1. Monomer Synthesis | Coupling of a dihaloarene with this compound. | To create a stable, protected di-alkyne monomer. |
| 2. Deprotection | Removal of the trimethylsilyl (TMS) groups. | To expose the terminal alkynes for polymerization. |
| 3. Polymerization | Cross-coupling of the di-alkyne and dihaloarene monomers. | To form the high molecular weight conjugated polymer backbone. nih.govrsc.org |
Computational and Theoretical Studies of Trimethylsilyl Ethynyllithium Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic structure and predicting the reactivity of organometallic compounds like (trimethylsilyl)ethynyllithium. nih.govukm.myarxiv.org DFT calculations allow researchers to model the distribution of electron density within the molecule, which is fundamental to understanding its bonding, stability, and how it will interact with other reagents.
Studies have employed DFT to investigate the mechanisms of reactions involving this compound. For instance, in reactions with amidinate silylene chloride, DFT calculations helped to understand the formation of different silacycles, suggesting that the distinct structures arise from the electronic or steric properties of the ethynyl (B1212043) substituents. researchgate.net The formation of these products is thought to proceed through transient ethynylsilylene intermediates. researchgate.net
Furthermore, DFT calculations have been instrumental in understanding the reactivity of related organosilicon compounds. For example, the reactivity of nickel allyl complexes bearing trimethylsilyl (B98337) substituents has been compared to those with t-butyl groups using DFT, revealing differences in the stability of the resulting phosphine (B1218219) adducts. nih.gov DFT has also been used to study the electronic structure and reactivity of silylenes, which are key intermediates in some reactions of this compound. researchgate.net
The application of DFT extends to predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. For example, DFT-GIAO (Gauge-Including Atomic Orbital) methods have been used to predict ¹H-NMR chemical shifts to determine the relative configuration of propargylamines synthesized using this compound. researchgate.net
Table 1: Applications of DFT in Studying this compound and Related Systems
| Application Area | System Studied | Key Insights from DFT |
| Reaction Mechanism | This compound and amidinate silylene chloride | Elucidation of silacycle formation pathways via transient intermediates. researchgate.net |
| Stereochemistry | N-sulfinyl propargylamines | Determination of relative configurations by comparing calculated and experimental ¹H-NMR shifts. researchgate.net |
| Comparative Reactivity | Nickel allyl complexes with TMS vs. t-butyl groups | Evaluation of the relative stability of phosphine adducts. nih.gov |
| Intermediate Characterization | Amidinato-stabilized silylenes | Understanding the electronic structure and reactivity of key reaction intermediates. researchgate.net |
Molecular Dynamics Simulations for Mechanistic Insights
While DFT provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. uri.edumdpi.com This computational technique is particularly valuable for understanding reaction mechanisms, conformational changes, and the role of solvent molecules.
In the context of reactions involving this compound, MD simulations can provide insights into the conformational and solvation properties of reactants, intermediates, and products. researchgate.net For example, understanding the aggregation state of lithium reagents in solution is crucial for predicting their reactivity, and MD simulations can model these complex solution-phase behaviors.
MD simulations have been effectively used to study the mechanisms of drug resistance in biological systems, a field where understanding molecular interactions is paramount. For instance, MD free energy simulations have been employed to investigate the binding of inhibitors to the HIV-1 capsid protein and how mutations affect this binding. nih.gov Although not directly involving this compound, these studies showcase the power of MD in elucidating complex molecular recognition processes that are relevant to the application of compounds synthesized using this reagent.
The combination of MD with other computational methods, such as DFT, can provide a comprehensive understanding of a chemical system. For example, MD can be used to sample different conformations of a molecule, and then DFT can be used to calculate the energies of these conformations to determine the most stable structures. nih.gov
Table 2: Applications of Molecular Dynamics Simulations
| Application Area | System Studied | Key Insights from MD |
| Conformational Analysis | Peptidotriazolamers | Determination of conformational and solvation properties. researchgate.net |
| Drug Resistance | HIV-1 Capsid Inhibitors | Elucidation of the molecular basis for drug resistance due to mutations. nih.gov |
| Transport Mechanisms | Graphene Quantum Dots and Cell Membranes | Understanding the permeation process through different lipid bilayers. mdpi.com |
Prediction of Stereochemical Outcomes and Diastereoselectivity
Controlling the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a central challenge in organic synthesis, particularly in the preparation of pharmaceuticals. wikipedia.org Computational methods are increasingly used to predict and rationalize the stereochemical outcomes of reactions, including those that employ this compound.
The addition of this compound to chiral carbonyl compounds or imines can lead to the formation of new stereocenters. The diastereoselectivity of these reactions—the preference for the formation of one diastereomer over another—is often influenced by the presence of a chiral auxiliary. wikipedia.orgnumberanalytics.comnumberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org
DFT calculations have been successfully applied to predict the diastereoselectivity in the reaction of this compound with chiral N-sulfinylimines to produce diastereomerically pure N-sulfinyl propargylamines. researchgate.net By calculating the energies of the different possible transition states leading to the various diastereomers, researchers can predict which product will be favored. nih.gov These predictions can guide the choice of chiral auxiliary and reaction conditions to maximize the yield of the desired stereoisomer. digitellinc.com
Computational modeling is also used to understand the origins of stereoselectivity in more complex systems. For instance, DFT studies have been used to investigate "orientational chirality," where the stereochemistry arises from the restricted rotation around a C(sp)–C(sp³) bond. nih.gov In these studies, chiral auxiliaries were shown to effectively control the rotation, leading to complete stereoselectivity, and DFT calculations helped to rationalize these observations by determining the optimized conformers and their relative energies. nih.gov
Table 3: Computational Prediction of Stereoselectivity
| Reaction Type | Chiral Substrate/Auxiliary | Computational Method | Outcome |
| Addition to Imines | Chiral N-sulfinylimines | DFT-GIAO | Prediction and confirmation of relative configuration of propargylamines. researchgate.net |
| Control of Rotational Isomers | Chiral amide auxiliary | DFT | Rationalization of complete stereoselectivity in the synthesis of orientatiomers. nih.gov |
| Cycloaddition Reactions | Chiral auxiliaries on azomethine ylides | Computational modeling | Guidance in the design of chiral auxiliaries to control stereochemistry. digitellinc.com |
Computational Approaches in Drug Design and Molecular Target Modulation
The integration of computational methods into the drug discovery and development process, often referred to as computer-aided drug design (CADD), has become an indispensable tool. openmedicinalchemistryjournal.comnih.gov These approaches are used to identify and optimize new drug candidates by simulating their interactions with biological targets. Compounds synthesized using this compound, such as propargylamines, are of interest in medicinal chemistry, and computational studies can accelerate their development. uni-muenchen.decolab.ws
Computational screening is a key technique in CADD where large libraries of virtual compounds are docked into the binding site of a target protein to predict their binding affinity. kemia-lehti.finccr-marvel.chnih.gov This allows for the rapid identification of potential hits for further experimental investigation. While direct computational screening of this compound itself is not typical, the derivatives synthesized from it are prime candidates for such studies.
DFT calculations can be used to understand how a potential drug molecule interacts with its target at a molecular level. nih.gov For example, DFT can be used to model the electronic properties of a ligand and its receptor, providing insights into the nature of the binding interactions. This information can then be used to design modifications to the ligand that could improve its binding affinity or selectivity.
The synergy between computational modeling and experimental synthesis is crucial. For instance, in the development of peptidomimetics, where propargylamines can act as amino acid surrogates, computational studies can guide the synthesis of compounds with desired conformations and biological activities. grafiati.com
Table 4: Computational Methods in Drug Design
| Computational Technique | Application | Relevance to this compound |
| Virtual Screening | Identification of hit compounds from large libraries. openmedicinalchemistryjournal.comnih.gov | Screening of libraries of propargylamines and other derivatives for biological activity. |
| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a receptor. openmedicinalchemistryjournal.com | Understanding how derivatives of this compound bind to their biological targets. |
| DFT Calculations | Elucidation of electronic structure and interaction energies. nih.gov | Optimizing the electronic properties of drug candidates to enhance target modulation. |
| Molecular Dynamics | Simulation of the dynamic behavior of ligand-receptor complexes. colab.ws | Assessing the stability and conformational changes of drug candidates upon binding. |
Protective Group Strategies and Interconversions
Role of the Trimethylsilyl (B98337) Group in Alkyne Protection
The terminal proton of an alkyne is sufficiently acidic to react with a variety of strong bases and organometallic reagents, a characteristic that can interfere with desired synthetic pathways. sioc-journal.cnccspublishing.org.cn The trimethylsilyl (TMS) group serves as an effective protecting group for terminal alkynes, addressing this reactivity and offering several advantages in organic synthesis. sioc-journal.cntandfonline.com
The primary function of the TMS group is to replace the acidic acetylenic hydrogen, thereby preventing unwanted side reactions. sioc-journal.cnccspublishing.org.cn This protection is crucial in reactions involving strong bases or nucleophiles that would otherwise deprotonate the terminal alkyne. For instance, in reactions utilizing Grignard reagents, the TMS group renders the alkyne inert to attack, allowing for selective reactions at other sites within the molecule. tandfonline.com
Beyond its protective function, the TMS group offers additional benefits. It can increase the solubility of the alkyne in organic solvents and improve its thermal stability. thieme-connect.com For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne exhibits significantly greater thermal stability than its unprotected counterpart. thieme-connect.com The steric and electronic properties of the TMS group can also influence the regioselectivity and stereoselectivity of reactions at the triple bond. thieme-connect.comnih.gov This directing effect is valuable in complex syntheses where precise control over the formation of new stereocenters is required.
Furthermore, the silylated alkyne itself can be a versatile synthetic intermediate. The carbon-silicon bond can be cleaved under specific conditions, regenerating the terminal alkyne for subsequent transformations. gelest.com This "protection-deprotection" strategy allows for a stepwise and controlled approach to building complex molecular architectures. The TMS group can also be transformed into other functional groups, expanding the synthetic utility of the silylated alkyne intermediate. thieme-connect.com
The introduction of the TMS group is typically straightforward and can be achieved under mild conditions. nih.gov A common method involves the reaction of the terminal alkyne with a silylating agent, such as trimethylsilyl chloride, in the presence of a base like an organolithium reagent or a Grignard reagent. evitachem.com This facile introduction, coupled with its stabilizing and directing effects, makes the TMS group an indispensable tool in the synthetic chemist's arsenal, particularly in the chemistry of (Trimethylsilyl)ethynyllithium and related compounds.
Impact of Protective Group Chemistry on Synthetic Efficiency and Product Diversity
The strategic use of protective groups, particularly the trimethylsilyl (TMS) group for terminal alkynes, has a profound impact on both the efficiency of a synthetic route and the diversity of the products that can be accessed. sioc-journal.cn By temporarily masking the reactive acetylenic proton, chemists can perform a wider range of chemical transformations on other parts of the molecule without interference, leading to more efficient and streamlined syntheses. tandfonline.com
Furthermore, the use of TMS protection allows for the selective functionalization of molecules containing multiple reactive sites. gelest.com For example, in a molecule with both a terminal alkyne and another functional group, such as a halide, the alkyne can be protected with a TMS group, allowing for selective reactions at the halide position. The subsequent deprotection of the alkyne then provides a handle for further transformations at that site. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled and predictable manner.
The impact on product diversity is equally significant. The ability to introduce and remove the TMS group selectively opens up a vast array of synthetic possibilities. nih.gov Starting from a single TMS-protected alkyne, a multitude of different products can be generated by varying the reaction conditions and the reagents used. For example, the TMS-protected alkyne can undergo cross-coupling reactions, cycloadditions, or nucleophilic additions. nih.gov After these transformations, the TMS group can be removed to yield a terminal alkyne, which can then be further functionalized.
This "divergent" synthetic approach, where a common intermediate is used to generate a library of related compounds, is invaluable in fields like drug discovery and materials science, where the synthesis and screening of numerous analogs are often required. evitachem.com The table below illustrates how the use of this compound and subsequent deprotection can lead to a variety of molecular scaffolds.
| Starting Material | Reaction Type | Intermediate | Deprotection/Further Reaction | Final Product Class |
| Aldehyde/Ketone | Nucleophilic Addition | Propargyl Alcohol | Deprotection | 1,3-Diols |
| Halogenated Arene | Sonogashira Coupling | Aryl Alkyne | Deprotection | Terminal Aryl Alkynes |
| Azide (B81097) | [3+2] Cycloaddition | Triazole | - | Substituted Triazoles |
| Diene | Diels-Alder Reaction | Cycloadduct | Aromatization | Aromatic Compounds |
The ability to selectively introduce and remove the TMS group, coupled with the diverse reactivity of the protected alkyne, provides chemists with a powerful toolkit for the efficient and versatile synthesis of a wide range of organic molecules.
Future Research Directions and Unexplored Reactivities of Trimethylsilyl Ethynyllithium
Development of Novel Catalytic Systems
While (trimethylsilyl)ethynyllithium is typically used in stoichiometric amounts, the development of novel catalytic systems could significantly enhance its efficiency and expand its reaction scope. Future research could focus on:
Transition-Metal Catalysis: Exploring new transition-metal catalysts, beyond traditional palladium and copper systems, could enable novel transformations. For instance, nickel-catalyzed reactions have shown promise but are not fully explored. nii.ac.jp The use of acidic ruthenium dihydrogen complexes for catalytic hydrogenolysis of related trimethylsilyl (B98337) enol ethers suggests possibilities for new catalytic pathways. nih.gov Research into zirconacycloallenoids, formed from reactions involving this compound, opens doors for catalytic C-C bond-forming reactions. acs.org
Organocatalysis: The application of organocatalysts in reactions involving this compound is an emerging area. Chiral organocatalysts could be designed to achieve enantioselective additions to various electrophiles, a field that has seen success with other nucleophiles. nih.gov
Lewis Acid Catalysis: While Lewis acids are sometimes used as additives, their role in catalysis with this compound is not fully understood. researchgate.netbeilstein-journals.orgresearchgate.net Systematic studies to identify Lewis acids that can catalytically activate either the lithium acetylide or the electrophile could lead to more efficient and selective reactions. researchgate.net
| Catalyst Type | Potential Application | Research Focus |
| Transition Metal (e.g., Ni, Ru, Zr) | Cross-coupling, C-H activation, Cyclizations | Exploring new metal centers and ligand designs. nii.ac.jpnih.govacs.org |
| Organocatalysts | Asymmetric additions | Design of chiral catalysts for enantioselective transformations. nih.gov |
| Lewis Acids | Activation of substrates | Screening for catalytic activity and understanding mechanisms. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net |
Expansion to Green Chemistry Methodologies
The principles of green chemistry encourage the development of more sustainable chemical processes. ijsra.net Future research involving this compound could align with these principles through:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Catalytic approaches, as mentioned above, would inherently improve atom economy.
Safer Solvents: While THF is a common solvent for reactions with this compound, exploring greener alternatives such as bio-based solvents or solvent-free reaction conditions would reduce environmental impact. lookchem.com
Energy Efficiency: Investigating reactions that can proceed at ambient temperature, rather than the cryogenic temperatures often required, would lead to significant energy savings. Microwave-assisted or photochemically-induced reactions could also be explored.
Exploration of New Electrophilic Substrates
The reactivity of this compound has been well-established with a range of electrophiles, including aldehydes, ketones, and epoxides. However, there is considerable scope to explore its reactions with less conventional electrophilic partners:
Unactivated C-H Bonds: The direct functionalization of unactivated C-H bonds is a major goal in modern organic chemistry. nih.gov Developing catalytic systems that enable the reaction of this compound with C-H bonds would be a significant breakthrough.
Carbon Dioxide: The utilization of carbon dioxide as a C1 building block is a key area of green chemistry research. Exploring the carboxylation of this compound under mild, catalytic conditions could provide a sustainable route to valuable carboxylic acids.
Nitrogen- and Sulfur-based Electrophiles: While reactions with some nitrogen-containing electrophiles like imines are known, a systematic study of its reactivity with a broader range of N- and S-electrophiles (e.g., sulfinylimines, nitrones, sulfonium (B1226848) salts) could yield novel heterocyclic compounds. researchgate.netbeilstein-journals.orgresearchgate.net
| Electrophile Class | Potential Products | Significance |
| Unactivated C-H Bonds | Functionalized hydrocarbons | Streamlines synthesis by avoiding pre-functionalization. nih.gov |
| Carbon Dioxide | α,β-Acetylenic carboxylic acids | Utilization of a greenhouse gas as a chemical feedstock. |
| N/S-Electrophiles | Nitrogen/Sulfur-containing heterocycles | Access to novel scaffolds for medicinal chemistry. researchgate.netbeilstein-journals.orgresearchgate.net |
Application in Complex Natural Product Total Synthesis
This compound has been utilized in the synthesis of various natural products and complex molecules. sioc-journal.cnbeilstein-journals.orgsorbonne-universite.fr However, there are opportunities to apply this reagent more strategically in the synthesis of highly complex targets:
Fragment Coupling: The alkynyl group introduced by this compound is a versatile functional handle for further transformations, such as Sonogashira couplings, click chemistry, and metathesis reactions. lookchem.com This makes it an ideal reagent for late-stage fragment coupling in convergent total syntheses.
Cascade Reactions: Designing cascade reactions initiated by the addition of this compound to a suitable substrate could enable the rapid construction of complex molecular architectures from simple starting materials.
Diversity-Oriented Synthesis: The reliability of reactions involving this compound makes it well-suited for diversity-oriented synthesis, where a common intermediate is elaborated into a library of structurally diverse compounds for biological screening. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis
The translation of batch reactions involving organolithium reagents to continuous flow systems offers significant advantages in terms of safety, scalability, and reproducibility. syrris.comvapourtec.comresearchgate.net Future research in this area should focus on:
Flow Reactor Design: Developing optimized flow reactors for handling the often low-temperature and air-sensitive reactions of this compound. This includes efficient mixing and temperature control. vapourtec.com
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., IR, NMR) with flow reactors would allow for real-time reaction monitoring and automated optimization of reaction conditions using machine learning algorithms. d-nb.info
Telescoped Synthesis: Designing multi-step syntheses where the effluent from a this compound reaction is directly fed into a subsequent reactor for further transformation without isolation of intermediates. This would significantly improve the efficiency of complex molecule synthesis. d-nb.info
The integration of automated flow chemistry with machine learning represents a powerful paradigm for accelerating chemical discovery and process development. syrris.com
Q & A
Q. How is (trimethylsilyl)ethynyllithium synthesized, and what are the critical reaction conditions?
this compound is typically synthesized via deprotonation of (trimethylsilyl)acetylene using a strong base such as n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C). Key conditions include strict exclusion of moisture/oxygen and controlled stoichiometry. Evidence from asymmetric synthesis protocols highlights the use of Ti(OiPr)₄ or AlMe₃ as co-catalysts to stabilize the organolithium species and improve reactivity .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store the reagent under an inert atmosphere (argon/nitrogen) at −20°C or lower in flame-dried glassware. Prolonged storage should be avoided due to gradual decomposition, which can lead to reduced reactivity or side reactions. Safety guidelines emphasize using freshly prepared solutions for critical syntheses .
Q. How can researchers characterize this compound and its intermediates?
Characterization involves a combination of:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm the trimethylsilyl group and ethynyllithium structure.
- Titration with diphenylacetic acid to quantify active lithium content.
- Reactivity tests with electrophiles (e.g., aldehydes) to assess purity and functional group compatibility .
Advanced Research Questions
Q. What factors influence the stereoselectivity of this compound in asymmetric propargylamine synthesis?
Stereoselectivity depends on:
- Catalyst choice : Ti(OiPr)₄ favors syn addition, while AlMe₃ promotes anti selectivity due to differences in Lewis acid coordination .
- Solvent polarity : THF enhances ion pairing, whereas toluene reduces it, altering transition-state geometry.
- Temperature : Lower temperatures (−78°C) slow reaction rates, allowing for better stereochemical control.
Q. How can conflicting data on reaction yields with this compound be resolved?
Yield discrepancies often arise from:
- Moisture contamination : Trace water hydrolyzes the reagent, forming byproducts like (trimethylsilyl)acetylene.
- Substrate purity : Impurities in aldehydes or ketones can divert reaction pathways.
- Workup procedures : Rapid quenching with TBAF (tetrabutylammonium fluoride) preserves products, while acidic workups may degrade sensitive intermediates .
Q. What methodologies optimize the use of this compound in multi-step syntheses?
Key strategies include:
- In situ generation : Prepare the reagent immediately before use to minimize decomposition.
- Sequential functionalization : Use the ethynyllithium intermediate in tandem with protecting groups (e.g., silyl ethers) to enable iterative coupling reactions.
- Cross-validation : Compare results with alternative reagents (e.g., Grignard analogs) to confirm mechanistic assumptions .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies for this compound-mediated reactions?
- Variable control : Maintain consistent temperature (−78°C), solvent (THF), and base stoichiometry.
- Quenching intervals : Collect aliquots at timed intervals and analyze via GC-MS or HPLC to track product formation.
- Competition experiments : Compare reactivity with substituted electrophiles to elucidate steric/electronic effects .
Q. What statistical approaches are suitable for analyzing reaction outcomes with this compound?
- ANOVA (Analysis of Variance) : Compare yields across multiple reaction conditions (e.g., catalysts, solvents).
- Principal Component Analysis (PCA) : Identify dominant variables (e.g., temperature, catalyst loading) affecting stereoselectivity.
- Error propagation analysis : Quantify uncertainties in yield measurements due to instrumental limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
